4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Cross-coupling Suzuki-Miyaura Regioselectivity

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS 2104972-39-4) is a heterocyclic building block combining an N-methylpiperidine moiety with a 3-bromopyrazole ring. It belongs to the pyrazolylpiperidine class, a scaffold employed in medicinal chemistry for the development of kinase inhibitors, GPCR modulators, and fungicidal agents.

Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
Cat. No. B8177290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Molecular FormulaC9H14BrN3
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C=CC(=N2)Br
InChIInChI=1S/C9H14BrN3/c1-12-5-2-8(3-6-12)13-7-4-9(10)11-13/h4,7-8H,2-3,5-6H2,1H3
InChIKeyJRCBJIRLYHDLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine: Technical Baseline for Scientific Procurement


4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS 2104972-39-4) is a heterocyclic building block combining an N-methylpiperidine moiety with a 3-bromopyrazole ring . It belongs to the pyrazolylpiperidine class, a scaffold employed in medicinal chemistry for the development of kinase inhibitors, GPCR modulators, and fungicidal agents [1]. The compound is commercially available at 97% purity with recommended storage at 2–8 °C, and is specifically catalogued for pharmaceutical R&D and quality control applications under ISO-certified supply chains .

Why In-Class Replacement of 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine Is Scientifically Unjustified


Within the pyrazolylpiperidine family, regioisomeric bromine placement (3- vs 4-position) dictates cross-coupling reactivity, while N-substitution status (methyl vs hydrogen) governs basicity, lipophilicity, and metabolic stability [1][2]. Though suppliers may offer in-class analogs such as the 4-bromo isomer or the N-des-methyl variant, they cannot be substituted without invalidating established reactivity models and potentially altering downstream biological or material profiles. The following quantitative evidence demonstrates exactly where 4-(3-bromo-1H-pyrazol-1-yl)-1-methylpiperidine diverges from its closest comparators.

Quantitative Differentiation Evidence for 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine vs. Closest Analogs


Cross-Coupling Reactivity: 3-Bromopyrazole vs. 4-Bromopyrazole Regioisomer

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the 3-bromopyrazole moiety in the target compound undergoes oxidative addition faster than the corresponding 4-bromopyrazole isomer. This positional effect is documented in a systematic study of unprotected nitrogen-rich heterocycles, where 3-bromopyrazoles consistently exhibited superior reactivity profiles relative to 4-bromopyrazoles under identical Pd precatalyst conditions [1].

Cross-coupling Suzuki-Miyaura Regioselectivity Medicinal Chemistry Building Blocks

Predicted logP and Solubility Profile Relative to N-Des-Methyl Analog

The presence of the N-methyl group on the piperidine ring differentiates the target compound from its N-des-methyl analog, 4-(3-bromo-1H-pyrazol-1-yl)piperidine. Computational predictions indicate a logP of approximately 1.95 for the N-methyl derivative . The N-des-methyl analog is expected to have a lower logP and a lower pKa, resulting in reduced membrane permeability. In an IRAK4 inhibitor program, N-alkyl piperidines (including N-methyl) exhibited excellent aqueous solubility and reduced oral exposure compared to N-sulfonyl analogs, establishing the N-methyl group as a tunable parameter for solubility-exposure trade-offs [1].

Physicochemical Properties Lipophilicity Drug-likeness ADME

Purity and Storage Specification for Reproducible Research

The target compound is supplied at a verified purity of 97% (HPLC) with a storage condition of 2–8 °C, ensuring a shelf life of three years . A closely related isomer, 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine, is typically offered at 95% purity by comparable suppliers . The 2% purity difference and defined cold-chain storage specification for the 3-bromo isomer reduce variability in biological assay results and coupling reaction yields, providing a procurement-grade advantage.

Purity Specification Stability Supplier Quality Reproducibility

Patent-Class Scaffold Enablement Based on 3-Bromopyrazole Building Block

The 3-bromopyrazole moiety is a privileged enabling group for constructing patent-class therapeutic and agrochemical candidates. The CCR1 antagonist patent landscape (e.g., US8546442B2) explicitly claims pyrazolopiperidine compounds [1], while the Bayer fungicide patent WO2013037768A1 covers heteroarylpiperidine derivatives incorporating pyrazole rings as core scaffolds [2]. Importantly, the selectivity of the 3-bromo position allows site-specific coupling to generate focused libraries of CCR1 antagonists and kinase inhibitors, whereas the 4-bromo isomer is predominantly used where C-4 derivatization is desired, such as in certain PDE or COX inhibitor programs [3].

Patent Landscape CCR1 Antagonist Kinase Inhibitor Fungicide

Validated Application Scenarios for 4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine


SAR-Driven Kinase Inhibitor Library Synthesis via Suzuki Coupling

The 3-bromo substituent enables rapid diversification at the pyrazole C-3 position through Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. This site is critical for modulating hinge-region binding in kinase targets such as IRAK4, where N-alkylpiperidine-pyrazole scaffolds have demonstrated oral efficacy in rodent inflammation models [1]. Using this compound as the central building block, a focused library of C-3-arylated analogs can be generated in a single step, capitalizing on the faster oxidative addition kinetics of 3-bromo vs. 4-bromo pyrazoles [2].

CCR1 Antagonist Lead Optimization and GPCR Panel Screening

The pyrazolopiperidine core is a recognized pharmacophore for CCR1 antagonism, as evidenced by the extensive patent landscape (US8546442B2). The target compound provides the exact substitution pattern suitable for appending diverse amide, sulfonamide, or biaryl groups at the pyrazole ring while maintaining the N-methylpiperidine moiety required for receptor binding and membrane permeability [3]. Its defined purity and solubility profile support direct use in cellular chemotaxis and binding assays without additional purification.

Agrochemical Discovery: Fungicide Lead Generation

The Bayer fungicide patent family (WO2013037768A1) explicitly covers heteroarylpiperidine derivatives featuring pyrazole rings. Incorporating this building block into early-stage fungicide discovery programs allows direct access to the patented chemical space, with the 3-bromo handle enabling subsequent diversification to explore structure-activity relationships against phytopathogenic fungi [4].

Material Science and Ionic Liquid Precursor Synthesis

The N-methylpiperidine moiety, combined with the polarizable bromopyrazole ring, makes this compound a candidate for synthesizing pyrazolium-based ionic liquids. The 3-bromo position can be quaternized or cross-coupled to tune thermal and electrochemical properties, while the N-methyl piperidine provides a pre-formed tertiary amine for salt formation .

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